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Compound of Interest

Compound Name: 4-Amino-2-iodobenzoic acid

CAS No.: 73655-51-3

Cat. No.: B1283256

Get Quote

Executive Summary
4-Amino-2-iodobenzoic acid represents a trifunctional scaffold characterized by three

chemically orthogonal handles: a nucleophilic aniline (C4), an electrophilic aryl iodide (C2), and

an acidic carboxyl group (C1). Unlike its 2-amino isomer (which readily forms quinazolinones),

the 4-amino-2-iodo motif is predisposed toward isoindolinone and phthalide formation via the

C1/C2 axis, while the C4-amine remains available for distal conjugation. This guide details the

hierarchy of reactivity, protection strategies, and validated protocols for metal-catalyzed

diversification.

Part 1: Molecular Architecture & Electronic
Properties
The reactivity of the molecule is governed by the push-pull electronic effects of the substituents

on the benzene ring.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1283256#bc-rfq
https://www.benchchem.com/product/b1283256/docs?utm_src=pdf-body#technical-guide-reactivity-profile-of-4-amino-2-iodobenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283256?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Functional Group
Electronic Effect
(Hammett)

Reactivity Role

C1
Carboxylic Acid (-

COOH)

Electron Withdrawing

(EWG)

Electrophile/Director.

Directs metalation to

C2 (weakly). Forms

esters/amides.[1]

Essential for

cyclization with C2.

C2 Iodine (-I)
Weakly Deactivating

(Inductive)

Primary Electrophile.

The weakest bond (C-

I). Highly reactive in

Pd(0) oxidative

addition. Sterically

crowded by C1.

C4 Amine (-NH₂)
Electron Donating

(EDG)

Nucleophile. Pushes

electron density into

the ring, accelerating

oxidative addition at

C2 compared to

unsubstituted

iodobenzoic acids.

Reactivity Hierarchy (Chemo-selectivity)
C2-Iodine (Pd-Catalysis): Most reactive under transition metal catalysis.

C4-Amine (Acylation): Most reactive under standard nucleophilic substitution conditions.

C1-Carboxyl (Condensation): Requires activation (coupling agents/acid catalysis) to react.

Critical Handling Note: The C4-amine can poison Pd catalysts or compete in Buchwald-Hartwig

couplings. If C2-coupling is the first step, use ligand-controlled catalysis (e.g., Pd(dppf)Cl₂) or

protect the amine as an acetamide or carbamate.

Part 2: The C2-Iodine Handle (Cross-Coupling)
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The C2 position is the "strategic anchor." Due to the ortho-carboxylic acid, this position is

sterically hindered but electronically activated.

Suzuki-Miyaura Coupling
The presence of the free carboxylic acid allows for aqueous-phase coupling. The base

(typically carbonate or hydroxide) generates the carboxylate in situ, which can actually stabilize

the Pd-intermediate.

Preferred Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos.

Solvent System: Dioxane/Water (4:1) or DMF/Water.

Outcome: Biaryl formation without protecting the amine or acid.

Sonogashira Coupling & Cyclization
Coupling with terminal alkynes at C2 places a triple bond ortho to the carboxylic acid. This is a

"tethered" system that spontaneously cyclizes to form isocoumarins or, if a primary amine is

used at C1, isoindolinones.

Heck Reaction
The C4-amine donates density, making the ring electron-rich. Standard Heck conditions

(alkene + Pd) work well, but the ortho-acid can lead to decarboxylative Heck products under

high temperatures.

Part 3: Orthogonal Functionalization (C1 & C4)
The Isoindolinone Pathway (C1 + C2)
Unlike 2-aminobenzoic acids (which form quinazolines), the 4-amino-2-iodo scaffold forms

isoindolin-1-ones. This is a privileged pharmacophore in kinase inhibitors.[1]

Mechanism:

Amidation: Convert C1-COOH to C1-CONHR (Amide).

Carbonylation: Pd-catalyzed insertion of CO (or CO source) at C2-I.
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Intramolecular Trapping: The amide nitrogen attacks the Pd-acyl intermediate.

C4-Amine Diversification
The C4-amine is distal to the steric bulk of the iodine.

Sandmeyer Reaction: Can convert C4-NH₂ to -OH, -Cl, or -CN if the C2-I needs to be

preserved (iodine is stable to diazonium conditions if temperature is controlled).

Reductive Amination: Standard protocols apply.

Part 4: Visualization of Reactivity

4-Amino-2-iodobenzoic Acid
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Precursor
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Figure 1: Divergent reactivity map showing the three orthogonal points of functionalization.

Part 5: Experimental Protocols
Protocol A: Ligand-Free Aqueous Suzuki Coupling
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Validates the stability of the C4-amine and C1-acid under Pd-catalysis.

Reagents:

4-Amino-2-iodobenzoic acid (1.0 equiv)

Arylboronic acid (1.2 equiv)

Pd(OAc)₂ (1 mol%)[2]

K₂CO₃ (2.5 equiv)

Solvent: Water (degassed) or Water/Ethanol (1:1)

Procedure:

Dissolution: In a reaction vial, dissolve the base (K₂CO₃) in water. Add the 4-amino-2-
iodobenzoic acid. The solution should become clear as the carboxylate forms.

Addition: Add the arylboronic acid and Pd(OAc)₂. (Note: Ligand-free conditions work well for

aryl iodides in water due to the "release and catch" mechanism of Pd nanoparticles).

Reaction: Heat to 80°C for 4–6 hours under air (or N₂ for sensitive boronic acids).

Workup: Acidify the mixture with 1N HCl to pH 3. The product (biaryl acid) typically

precipitates. Filter and wash with cold water.

Purification: Recrystallization from Ethanol/Water is usually sufficient; column

chromatography (MeOH/DCM) if necessary.

Protocol B: Synthesis of Isoindolinones (Tandem
Amidation/Cyclization)
Demonstrates the C1-C2 cyclization potential.

Phase 1: Amide Formation (C1)
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React 4-amino-2-iodobenzoic acid (1.0 eq) with Benzylamine (1.1 eq) using HATU (1.1 eq)

and DIPEA (3.0 eq) in DMF.

Note: The C4-amine is less nucleophilic than benzylamine and will not compete significantly

if stoichiometry is controlled.

Isolate the 2-iodo-4-amino-N-benzylbenzamide.

Phase 2: Pd-Catalyzed Carbonylation (Cyclization)

Setup: Charge a pressure tube with the benzamide (from Phase 1), Pd(OAc)₂ (5 mol%),

Xantphos (10 mol%), and Na₂CO₃ (2.0 eq) in Toluene.

Atmosphere: Purge with CO gas (balloon pressure is sufficient) or use a CO surrogate (e.g.,

Mo(CO)₆).

Reaction: Heat to 100°C for 16 hours.

Mechanism: Pd inserts into C2-I, coordinates CO, and the amide nitrogen (deprotonated)

attacks the acyl-Pd species, closing the ring.

Result: 6-amino-2-benzylisoindolin-1-one.

Part 6: Handling & Stability Data
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Parameter Specification/Observation

Physical State
Off-white to beige powder. Light sensitive

(iodine liberation).

Solubility
Low in water (neutral); High in basic water (pH >

8). Soluble in DMSO, DMF, MeOH.

Storage
Keep dark, 2-8°C. The C-I bond is

photosensitive.

pKa (Calc)
~3.5 (COOH), ~2.5 (NH₃⁺). Exists as zwitterion

in neutral media.

Safety
Irritant. Avoid contact with strong oxidizers (can

oxidize amine to nitro/nitroso).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. m.youtube.com [m.youtube.com]

2. pubs.acs.org [pubs.acs.org]

3. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient
Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-
chemistry.org]
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amino-2-iodobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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